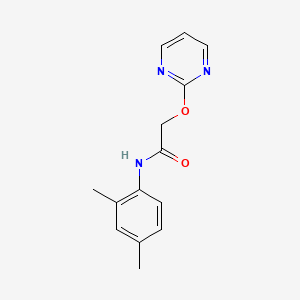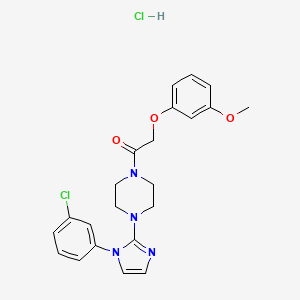
N-(cyclohexylmethyl)guanidine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Yoduro de N-(ciclohexilmetil)guanidina es un compuesto químico con la fórmula molecular C8H18IN3 y un peso molecular de 283,15 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo guanidina unido a una unidad ciclohexilmetil. Se utiliza en diversas aplicaciones de investigación científica debido a sus distintivas propiedades químicas.
Métodos De Preparación
La síntesis del Yoduro de N-(ciclohexilmetil)guanidina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de la ciclohexilmetilamina con un agente guanilante como la di(imidazol-1-il)metanimina . Esta reacción suele ocurrir en condiciones suaves y proporciona una ruta sencilla al producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El Yoduro de N-(ciclohexilmetil)guanidina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede participar en reacciones de sustitución donde el grupo guanidina es reemplazado por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El Yoduro de N-(ciclohexilmetil)guanidina se utiliza en una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un valioso intermedio en la síntesis de otras moléculas complejas.
Biología: Los investigadores lo utilizan para estudiar los efectos de los derivados de la guanidina en los sistemas biológicos.
Industria: Este compuesto se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción del Yoduro de N-(ciclohexilmetil)guanidina implica su interacción con objetivos moleculares específicos. El grupo guanidina puede formar enlaces de hidrógeno e interacciones iónicas con moléculas biológicas, influyendo en diversas vías bioquímicas. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
El Yoduro de N-(ciclohexilmetil)guanidina se puede comparar con otros derivados de la guanidina como:
Guanidinas N,N'-disustituidas: Estos compuestos tienen diferentes sustituyentes en el grupo guanidina, lo que lleva a variaciones en sus propiedades químicas y aplicaciones.
Ciclohexilguanidina: Este compuesto carece del grupo metilo, lo que da como resultado una reactividad y actividad biológica diferentes.
Metilguanidina: Este compuesto más simple tiene un solo grupo metilo unido al grupo guanidina. La singularidad del Yoduro de N-(ciclohexilmetil)guanidina radica en su estructura específica, que le confiere propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
2-(cyclohexylmethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRLBHWXQWZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)
![1-Morpholino-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propan-1-one](/img/structure/B2787039.png)
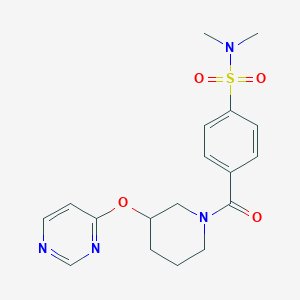
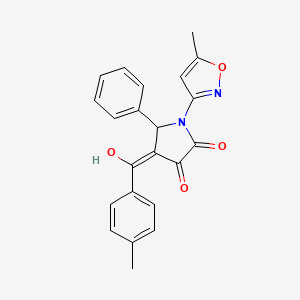
![3-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2787045.png)
![1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine](/img/structure/B2787048.png)
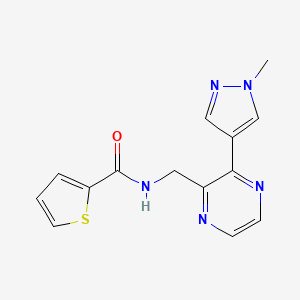
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)
